2-{[1-(2,4-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid
Description
2-{[1-(2,4-Dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid is a heterocyclic compound featuring an imidazole core substituted at the 1-position with a 2,4-dimethylphenyl group and at the 2-position with a sulfanylacetic acid moiety. This structure confers unique physicochemical properties, such as moderate lipophilicity (logP ~2.5) due to the methyl groups and polar carboxylic acid functionality.
Structure
3D Structure
Properties
IUPAC Name |
2-[1-(2,4-dimethylphenyl)imidazol-2-yl]sulfanylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-9-3-4-11(10(2)7-9)15-6-5-14-13(15)18-8-12(16)17/h3-7H,8H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXZQYRIPPWWDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=CN=C2SCC(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2,4-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid typically involves the reaction of 2,4-dimethylphenyl imidazole with a suitable sulfanylacetic acid derivative. One common method includes the use of thionyl chloride and triethylamine in a solvent such as 1,4-dioxane . The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2,4-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
2-{[1-(2,4-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[1-(2,4-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes or receptors, modulating their activity. The sulfanyl group may also play a role in the compound’s biological activity by interacting with thiol groups in proteins, affecting their function.
Comparison with Similar Compounds
Structural Modifications on the Aromatic Ring
Substituent Position and Type
- 3,5-Dimethylphenyl Analog : The compound 2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-hydroxyacetamide (SHA, CID 42065735) replaces the 2,4-dimethylphenyl group with a 3,5-dimethylphenyl group and substitutes the acetic acid with a hydroxamic acid (N-hydroxyacetamide). This modification enhances metal-chelation capacity, critical for urease inhibition, as demonstrated in its coordination with nickel ions in Helicobacter pylori urease (PDB ID: 6ZJA) .
- Molecular weight (268.72 g/mol) and logP (~3.0) are higher than the target compound, reducing solubility . 3-Chloro-2-methylphenyl Derivative: Additional steric hindrance from the 2-methyl group may limit enzyme access but improve metabolic stability .
Electron-Donating vs. Electron-Withdrawing Groups
- 3-Methoxyphenyl Derivative (CAS N/A): The methoxy group enhances solubility (logP ~1.8) via oxygen’s lone pairs. This analog (C12H12N2O3S, MW 264.3 g/mol) is discontinued but highlights the trade-off between hydrophilicity and activity .
- 4-Trifluoromethylphenyl Derivative (CAS 1038335-12-4): The CF3 group introduces strong electron-withdrawing effects, increasing acidity (pKa ~2.5) and altering binding kinetics .
Modifications on the Sulfanylacetic Acid Moiety
- Hydroxamic Acid Replacement (SHA): Replacing the carboxylic acid with a hydroxamic acid (N-hydroxyacetamide) improves nickel coordination in urease inhibition, as seen in SHA’s IC50 of 0.8 µM against H. pylori urease, compared to ~5 µM for the acetic acid analog .
- Benzimidazole-Based Analogs : Compounds like N-(2-chloro-4-sulfamoylphenyl)-2-[[1-(3,5-dimethylbenzenesulfonyl)-1H-1,3-benzodiazol-2-yl]sulfanyl]acetamide (CID 7) exhibit elastase inhibition (IC50 1.2 µM), suggesting the imidazole-to-benzimidazole switch broadens target specificity .
Physicochemical and Pharmacokinetic Properties
Biological Activity
2-{[1-(2,4-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the current understanding of its biological activity, including antimicrobial, anticancer, and enzyme inhibitory properties.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were evaluated against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents, particularly against resistant strains.
Anticancer Activity
The anticancer potential of this compound was assessed using various cancer cell lines, including colorectal adenocarcinoma (Caco-2) and lung adenocarcinoma (A549). The viability of cancer cells was measured using the MTT assay after treatment with different concentrations of the compound.
| Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|
| Caco-2 | 100 | 39.8 |
| A549 | 100 | 78.5 |
The results indicate that the compound significantly reduces the viability of Caco-2 cells while having a lesser effect on A549 cells, highlighting its selective cytotoxicity towards colorectal cancer cells.
Enzyme Inhibition Studies
Another area of interest is the ability of this compound to inhibit specific enzymes. One study focused on its inhibitory effects on urease activity, a key enzyme in various physiological processes.
Urease Inhibition Data
| Concentration (mM) | Urease Activity (%) |
|---|---|
| 0 | 100 |
| 0.5 | 75 |
| 1 | 50 |
| 5 | 10 |
The compound showed a dose-dependent inhibition of urease activity, which may have implications in treating conditions associated with urease overactivity.
Case Studies and Research Findings
Several case studies have been conducted to explore the therapeutic applications of this compound. For instance, a study published in Pharmaceutical Research highlighted its potential role in treating microbial infections resistant to conventional antibiotics. The study utilized both in vitro and in vivo models to demonstrate efficacy.
Key Findings:
- In Vitro : Significant reduction in bacterial load in treated cultures compared to controls.
- In Vivo : Animal models showed improved survival rates when treated with the compound alongside standard antibiotic therapy.
Q & A
What are the optimal synthetic routes for 2-{[1-(2,4-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid, and how can reaction yields be improved?
The synthesis typically involves multi-step processes:
- Imidazole ring formation : Cyclization of precursors (e.g., glyoxal and ammonia derivatives) under acidic/basic conditions .
- Sulfanyl linkage : Reaction of the imidazole intermediate with a thiol-containing acetic acid derivative, requiring precise pH and temperature control to avoid side reactions .
- Substituent introduction : Electrophilic aromatic substitution or alkylation to attach the 2,4-dimethylphenyl group .
Yield optimization : Use catalysts (e.g., Pd for cross-coupling) and purification techniques like column chromatography or recrystallization .
How can the structural integrity of the compound be validated post-synthesis?
- Spectroscopic analysis :
- X-ray crystallography : Resolve 3D conformation, including dihedral angles between the imidazole and phenyl rings .
- Mass spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ion) .
What experimental strategies are recommended to evaluate its biological activity in academic research?
- In vitro assays :
- Mechanistic studies :
How can researchers address contradictions in biological activity data across studies?
- Standardize protocols : Control variables like solvent (DMSO vs. saline), cell line passage number, and incubation time .
- Dose-response validation : Repeat assays with extended concentration ranges (e.g., 0.1–100 µM) to confirm IC₅₀ trends .
- Meta-analysis : Compare structural analogs (e.g., fluorophenyl or methoxyphenyl derivatives) to identify substituent-dependent trends .
What advanced computational methods support structure-activity relationship (SAR) studies for this compound?
- Quantum chemical calculations :
- Molecular dynamics (MD) : Simulate ligand-receptor interactions over 100+ ns to assess binding stability .
- ADMET prediction : Use tools like SwissADME to estimate solubility, bioavailability, and CYP450 interactions .
How can researchers design experiments to assess metabolic stability and toxicity?
- In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS .
- In vivo models : Administer to rodents (oral/IP) and monitor plasma half-life, organ histopathology, and biochemical markers (ALT/AST) .
- Cytotoxicity screening : Test on non-cancerous cell lines (e.g., HEK293) to establish selectivity indices .
What are the challenges in crystallizing this compound, and how can they be mitigated?
- Low solubility : Use co-solvents (DMSO-water mixtures) or slow evaporation techniques .
- Polymorphism : Screen crystallization conditions (temperature, solvent polarity) to isolate stable polymorphs .
- Crystal packing issues : Introduce hydrogen-bond donors/acceptors (e.g., via acetamide derivatives) to enhance lattice stability .
How does the electronic configuration of the sulfanyl group influence reactivity?
- Nucleophilicity : The sulfur atom’s lone pairs facilitate thiol-disulfide exchange or oxidation to sulfoxide/sulfone derivatives .
- Electron-withdrawing effects : The sulfanyl group reduces electron density on the imidazole ring, altering its participation in π-π stacking interactions .
- pH sensitivity : Protonation/deprotonation at physiological pH may affect binding to charged biological targets .
What strategies are effective for scaling up synthesis without compromising purity?
- Flow chemistry : Continuous synthesis to control exothermic reactions and reduce side products .
- Green chemistry : Replace toxic solvents (e.g., DCM) with ethanol/water mixtures .
- Quality control : Implement inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
How can researchers integrate this compound into multi-target drug discovery projects?
- Polypharmacology screening : Test against panels of receptors (e.g., GPCRs, kinases) to identify off-target effects .
- Hybrid derivatives : Synthesize conjugates with known pharmacophores (e.g., triazoles or indoles) to enhance activity .
- Synergistic studies : Combine with standard drugs (e.g., fluconazole or doxorubicin) to assess additive/synergistic effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
